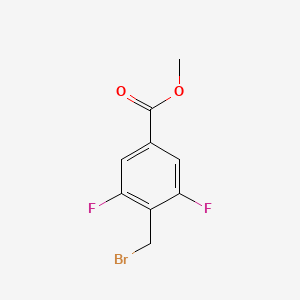

Methyl 4-(bromomethyl)-3,5-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-3,5-difluorobenzoate typically involves the bromination of methyl 3,5-difluorobenzoate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield methyl 3,5-difluorobenzoate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of methyl 3,5-difluorobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential as a precursor in the synthesis of anti-cancer and anti-viral agents.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 4-(bromomethyl)-3,5-difluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The difluoromethyl groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of fluorine atoms.

Methyl 4-(bromomethyl)benzoate: Lacks the fluorine atoms, making it less electron-withdrawing.

Methyl 3,5-difluorobenzoate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

Uniqueness: Methyl 4-(bromomethyl)-3,5-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups. The bromomethyl group provides a reactive site for substitution reactions, while the difluoromethyl groups enhance the compound’s electron-withdrawing properties, making it more reactive and versatile in synthetic applications.

Biologische Aktivität

Methyl 4-(bromomethyl)-3,5-difluorobenzoate is a halogenated aromatic ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes both bromomethyl and difluoromethyl substituents on a benzoate framework. The exploration of its biological activity is crucial for developing new therapeutic agents, particularly in the fields of antiviral and antidiabetic treatments.

- Molecular Formula : C9H8BrF2O2

- Molecular Weight : Approximately 277.07 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 57-58 °C

- Boiling Point : Approximately 130-135 °C at reduced pressure

- Solubility : Low solubility in water; highly soluble in ethanol and ether

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. Additionally, the difluoromethyl group enhances metabolic stability and bioactivity, making it a promising candidate for drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, it may help in managing conditions such as diabetic retinopathy and neuropathy.

- Antiviral Activity : Research indicates that this compound serves as an intermediate in synthesizing anti-HIV agents, suggesting its role in antiviral drug development .

Applications in Drug Development

This compound has been utilized in various synthetic pathways aimed at creating novel pharmaceutical compounds:

- Anti-HIV Agents : It acts as a precursor in the synthesis of compounds designed to inhibit HIV replication.

- Aldose Reductase Inhibitors : Its catalytic properties facilitate the synthesis of aldose reductase inhibitors, which are crucial for treating complications associated with diabetes.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

-

Synthesis of Anti-HIV Compounds :

- A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against HIV-1. The structural modifications facilitated by the bromomethyl group were essential for enhancing efficacy.

-

Inhibition of Aldose Reductase :

- Research indicated that compounds derived from this compound showed promising results in inhibiting aldose reductase activity. This inhibition was linked to reduced sorbitol accumulation in diabetic models, suggesting therapeutic benefits.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-bromomethylbenzoate | Bromomethyl at para position | Intermediate for various organic syntheses |

| Methyl 4-fluorobenzoate | Fluorine substituent instead of bromine | Different reactivity profiles due to electronegativity |

| Methyl 2-bromomethylbenzoate | Bromomethyl at ortho position | Potentially different biological activities compared to para-substituted analogs |

Eigenschaften

IUPAC Name |

methyl 4-(bromomethyl)-3,5-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKISEQRQCNGSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.